9H-Carbazole-3-carboxylic acid
CAS No.: 51035-17-7
Cat. No.: VC21337862
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51035-17-7 |
---|---|
Molecular Formula | C13H9NO2 |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 9H-carbazole-3-carboxylic acid |
Standard InChI | InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) |
Standard InChI Key | UZRJWXGXZKPSJO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
9H-Carbazole-3-carboxylic acid consists of a tricyclic structure with two benzene rings fused to a pyrrole ring, forming the carbazole skeleton, with a carboxylic acid group attached at the 3-position. The molecular formula is C13H9NO2, indicating the presence of thirteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific configuration that contributes to its chemical behavior and reactivity .
The chemical structure can be represented using various notation systems:
Notation System | Representation |
---|---|
IUPAC Name | 9H-carbazole-3-carboxylic acid |
InChI | InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) |
InChIKey | UZRJWXGXZKPSJO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O |
The nitrogen atom at position 9 in the carbazole system bears a hydrogen atom (hence "9H" in the name), which is crucial for its chemical behavior and potential for derivatization .
Physical Properties
The physical characteristics of 9H-Carbazole-3-carboxylic acid are essential for understanding its behavior in various environments and applications:
Property | Value |
---|---|
Molecular Weight | 211.22 g/mol |
Appearance | White solid (based on related esters described as white crystalline solids) |
Solubility | Limited water solubility; more soluble in organic solvents |
CAS Registry Number | 51035-17-7 |
These properties influence the compound's handling, purification methods, and application potential in different research and industrial contexts .
Chemical Identifiers
Multiple identification systems are used to unambiguously identify 9H-Carbazole-3-carboxylic acid in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 51035-17-7 |
PubChem CID | 3152023 |
DSSTox Substance ID | DTXSID30389976 |
Wikidata | Q82186299 |
These identifiers facilitate cross-referencing across different chemical databases and ensure proper identification in scientific literature .
Natural Occurrence
9H-Carbazole-3-carboxylic acid has been identified in certain plant species, providing insight into its natural distribution and potential biological significance:
Source Plants
The compound has been reported in two notable plant species:
Plant Species | Family | Distribution |
---|---|---|
Murraya koenigii | Rutaceae | Commonly known as curry leaf tree, native to India |
Clausena lansium | Rutaceae | Known as wampi, native to Southern China and Southeast Asia |
The presence of this compound in these related plant species from the Rutaceae family suggests a possible shared biosynthetic pathway or ecological function .
Isolation History
Historical records indicate that the carbazole alkaloid methyl carbazole-3-carboxylate, the methyl ester of 9H-Carbazole-3-carboxylic acid, was first isolated from Clausena anisata, another member of the Rutaceae family. This discovery established the natural occurrence of carbazole carboxylic acid derivatives in plant sources, contributing to our understanding of carbazole alkaloid distribution in nature .
Synthesis Methods
Several approaches have been developed for the synthesis of 9H-Carbazole-3-carboxylic acid, demonstrating the evolving methodologies in organic chemistry:
Suzuki Coupling and Cadagon Cyclization
One effective synthetic route involves a two-step process:
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Suzuki coupling of appropriate aryl halides with boronic esters to form biaryl intermediates
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Cadagon reductive cyclization to form the carbazole ring system
This approach has been reported to yield 9H-Carbazole-3-carboxylic acid methyl ester as a white solid with approximately 48% yield. The ester can then be hydrolyzed to obtain the free carboxylic acid .
Ester Hydrolysis
The conversion of 9H-Carbazole-3-carboxylic acid methyl ester to the free carboxylic acid involves basic hydrolysis followed by acidification:
Reagents | Conditions | Yield |
---|---|---|
Aqueous KOH | Followed by 6N HCl, MTBE (methyl tert-butyl ether) as solvent | 93% |
This high-yielding hydrolysis step provides an efficient route to obtain the target carboxylic acid from its methyl ester precursor .
Alternative Methods
The literature mentions several classical approaches for constructing the carbazole skeleton that could be adapted for synthesizing substituted derivatives like 9H-Carbazole-3-carboxylic acid:
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Fischer-Borsche synthesis
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Graebe-Ullmann synthesis
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Conversion of indole derivatives to carbazoles
These methods offer alternative synthetic pathways, though the search results suggest that the Suzuki coupling/Cadagon cyclization approach offers advantages in terms of regioselectivity and step economy .
Chemical Reactions
The functional groups present in 9H-Carbazole-3-carboxylic acid enable various chemical transformations:
Carboxylic Acid Reactions
The carboxylic acid group at the 3-position can undergo typical reactions associated with carboxylic acids:
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Esterification: Reaction with alcohols to form corresponding esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents
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Decarboxylation: Loss of the carboxylic acid group under certain conditions
The methyl ester derivative has been well-characterized and serves as both a synthetic precursor and a derivative of interest .
N-H Reactivity
The N-H group at position 9 is a site for potential functionalization:
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N-alkylation: Introduction of alkyl groups such as methyl or ethyl
-
N-acylation: Formation of N-acyl derivatives
The related compound 9-Methyl-9H-carbazole-3-carboxylic acid (with a methyl group at the nitrogen) demonstrates one possible N-functionalized derivative .
Parameter | Classification |
---|---|
Hazard Symbol | GHS07 |
Signal Word | Warning |
Hazard Statement | H302 (Harmful if swallowed) |
Precautionary Statements | P280-P305+P351+P338 |
Hazard Code | Xn (Harmful) |
Risk Statement | 22 |
These classifications indicate that while the compound poses some hazards, they are relatively moderate compared to more dangerous chemicals .
Related Compounds and Derivatives
9H-Carbazole-3-carboxylic acid exists within a family of structurally related compounds, providing context for understanding its chemical relationships:
Ester Derivatives
The methyl ester of 9H-Carbazole-3-carboxylic acid has been well-characterized and is often used as a synthetic intermediate:
Compound | Molecular Formula | Molecular Weight |
---|---|---|
9H-Carbazole-3-carboxylic acid methyl ester | C14H11NO2 | 225.24 g/mol |
This ester can be readily hydrolyzed to yield the parent carboxylic acid .
N-Substituted Derivatives
Substitution at the nitrogen position (position 9) creates a series of related compounds:
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
9-Methyl-9H-carbazole-3-carboxylic acid | C14H11NO2 | 225.25 g/mol | 89374-79-8 |
9-Ethyl-9H-carbazole-3-carboxylic acid | C15H13NO2 | 239.27 g/mol | - |
These N-substituted derivatives may exhibit different physical, chemical, and biological properties compared to the parent compound .
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